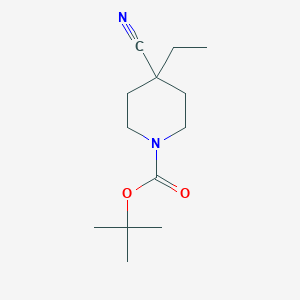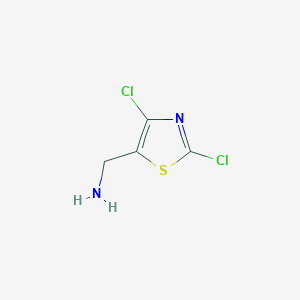
(2,4-Dichlorothiazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichlorothiazol-5-yl)methanamine is a chemical compound with the molecular formula C4H4Cl2N2S It belongs to the class of thiazole derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorothiazol-5-yl)methanamine typically involves the chlorination of thiazole derivatives. One common method is the reaction of 2-aminothiazole with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 2 and 4 positions of the thiazole ring. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dichlorothiazol-5-yl)methanamine undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hypervalent iodine reagents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
(2,4-Dichlorothiazol-5-yl)methanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,4-Dichlorothiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chlorothiazol-5-yl)methanamine: Similar structure but with only one chlorine atom.
(4-Methylthiazol-2-yl)methanamine: Contains a methyl group instead of chlorine atoms.
(2,4-Disubstituted thiazoles): Various derivatives with different substituents at the 2 and 4 positions.
Uniqueness
(2,4-Dichlorothiazol-5-yl)methanamine is unique due to the presence of two chlorine atoms at the 2 and 4 positions of the thiazole ring. This structural feature imparts distinct chemical properties and reactivity compared to other thiazole derivatives. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C4H4Cl2N2S |
|---|---|
Peso molecular |
183.06 g/mol |
Nombre IUPAC |
(2,4-dichloro-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C4H4Cl2N2S/c5-3-2(1-7)9-4(6)8-3/h1,7H2 |
Clave InChI |
ZJTWVOWQPCIXHF-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(N=C(S1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13493077.png)
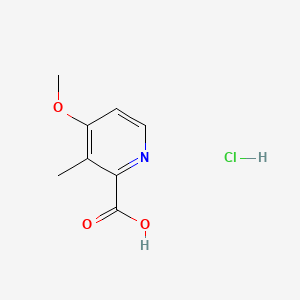

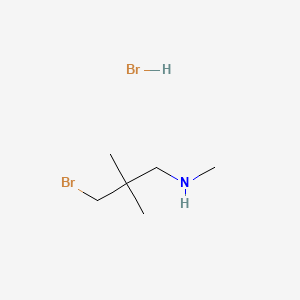
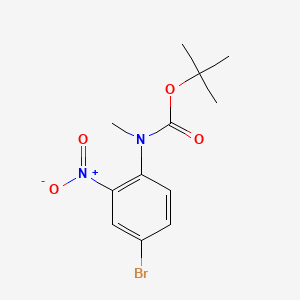
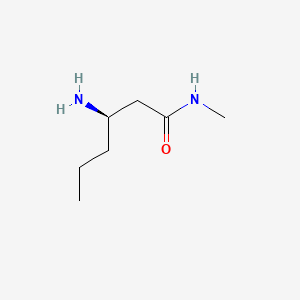
![{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
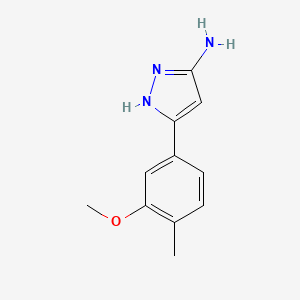
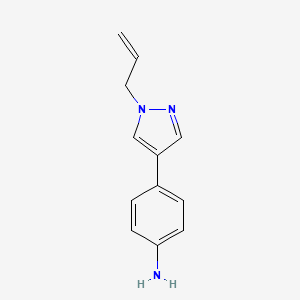
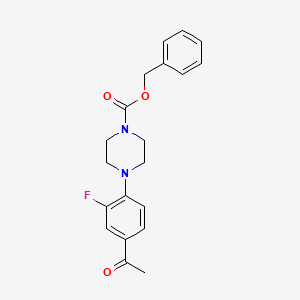
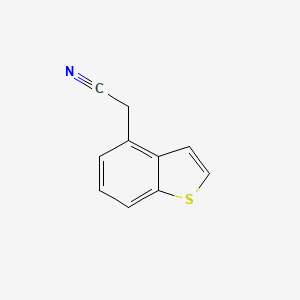
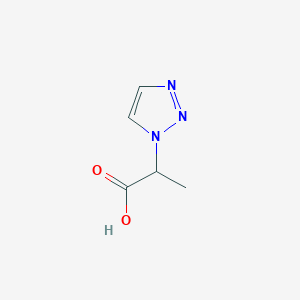
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)
